molecular formula C19H29N3O2 B5901687 N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3,5-dimethyladamantane-1-carboxamide

N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3,5-dimethyladamantane-1-carboxamide

Cat. No. B5901687
M. Wt: 331.5 g/mol
InChI Key: JDGQVMZGWLAKKT-UHFFFAOYSA-N
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Description

N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3,5-dimethyladamantane-1-carboxamide, also known as Memantine, is a drug that is used to treat Alzheimer's disease. It is a type of medication that works by blocking the activity of a chemical in the brain called glutamate. This chemical is responsible for the death of brain cells that occurs in Alzheimer's disease.

Mechanism of Action

N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3,5-dimethyladamantane-1-carboxamide works by blocking the activity of a chemical in the brain called glutamate. Glutamate is an excitatory neurotransmitter that is involved in many brain functions including learning and memory. In Alzheimer's disease, the levels of glutamate are abnormally high, leading to the death of brain cells. N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3,5-dimethyladamantane-1-carboxamide blocks the activity of glutamate, preventing the death of brain cells and improving cognitive function.
Biochemical and Physiological Effects:
N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3,5-dimethyladamantane-1-carboxamide has been found to have several biochemical and physiological effects. It has been shown to improve cognitive function, reduce inflammation, and increase the production of neurotrophic factors. It has also been found to have antioxidant properties, which may help to protect the brain from damage.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3,5-dimethyladamantane-1-carboxamide for lab experiments is that it has a well-established mechanism of action and has been extensively studied for its therapeutic potential in Alzheimer's disease. However, one of the limitations is that it may not be effective in all cases of Alzheimer's disease, and its use may be limited to certain stages of the disease.

Future Directions

There are several future directions for research on N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3,5-dimethyladamantane-1-carboxamide. One area of research is the potential use of N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3,5-dimethyladamantane-1-carboxamide in other neurological disorders such as Parkinson's disease, Huntington's disease, and multiple sclerosis. Another area of research is the development of new formulations of N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3,5-dimethyladamantane-1-carboxamide that may be more effective in treating Alzheimer's disease. Additionally, research is needed to better understand the mechanism of action of N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3,5-dimethyladamantane-1-carboxamide and its effects on the brain.

Synthesis Methods

N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3,5-dimethyladamantane-1-carboxamide is synthesized by reacting 1-amino-3,5-dimethyladamantane with 3-ethyl-5-methyl-1,2,4-oxadiazole-2-carbonyl chloride in the presence of a base. The resulting compound is then purified and crystallized to obtain pure N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3,5-dimethyladamantane-1-carboxamide.

Scientific Research Applications

N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3,5-dimethyladamantane-1-carboxamide has been extensively studied for its therapeutic potential in Alzheimer's disease. It has been found to improve cognitive function and delay the progression of the disease. It has also been studied for its potential use in other neurological disorders such as Parkinson's disease, Huntington's disease, and multiple sclerosis.

properties

IUPAC Name

N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3,5-dimethyladamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c1-5-14-21-15(24-22-14)12(2)20-16(23)19-8-13-6-17(3,10-19)9-18(4,7-13)11-19/h12-13H,5-11H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGQVMZGWLAKKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C(C)NC(=O)C23CC4CC(C2)(CC(C4)(C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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